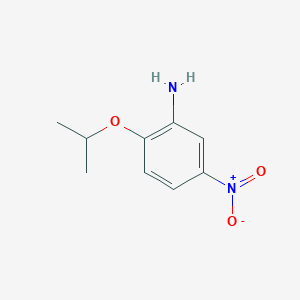
2-Isopropoxy-5-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxy-5-nitroaniline is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) and an isopropoxy group (-OCH(CH3)2) attached to the benzene ring of aniline. Nitroanilines are known for their applications in various fields, including the synthesis of dyes, pharmaceuticals, and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-5-nitroaniline typically involves the nitration of 2-isopropoxyaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxyacids.
Reduction: Iron powder, hydrochloric acid.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Isopropoxy-5-nitroaniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Isopropoxy-5-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound can also act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules .
Comparaison Avec Des Composés Similaires
- Aniline, 2-methoxy-5-nitro-
- Aniline, 2-ethoxy-5-nitro-
- Aniline, 2-propoxy-5-nitro-
Comparison: 2-Isopropoxy-5-nitroaniline is unique due to the presence of the isopropoxy group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
53965-13-2 |
|---|---|
Formule moléculaire |
C9H12N2O3 |
Poids moléculaire |
196.2 g/mol |
Nom IUPAC |
5-nitro-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)14-9-4-3-7(11(12)13)5-8(9)10/h3-6H,10H2,1-2H3 |
Clé InChI |
NIHHCJZYYQHCHJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])N |
Key on ui other cas no. |
53965-13-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















